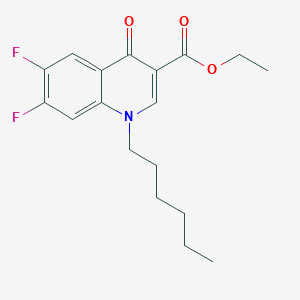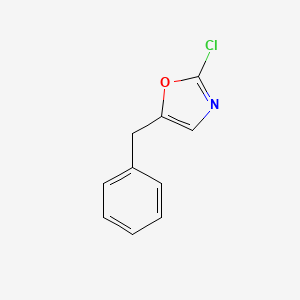
5-Benzyl-2-chlorooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-chlorooxazole is a heterocyclic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of a benzyl group at the 5-position and a chlorine atom at the 2-position makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-chlorooxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a condensation reaction between 2-aminophenol and benzyl chloride in the presence of a base can yield the desired oxazole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl group onto the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-chlorooxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazolone derivatives or reduction to yield dihydrooxazole compounds.
Coupling Reactions: The benzyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Reaction conditions vary depending on the desired transformation but often involve heating and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, oxazolone derivatives, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
5-Benzyl-2-chlorooxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-chlorooxazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The presence of the benzyl and chloro groups can enhance its binding affinity and specificity towards certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: A derivative with an amino group at the 2-position, known for its biological activity.
2-Iminooxazoline: Contains an imino group and exhibits fungicidal and bactericidal activity.
5-Chloro-2-arylbenzothiazole: Similar in structure but with a sulfur atom in the ring, used as an α-glucosidase inhibitor.
Uniqueness
5-Benzyl-2-chlorooxazole is unique due to the combination of the benzyl and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1196154-16-1 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-benzyl-2-chloro-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
RFWJYPIXSYQBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


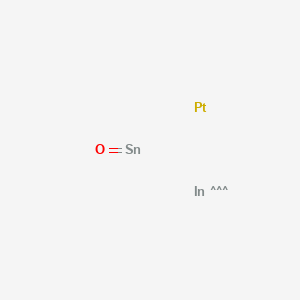

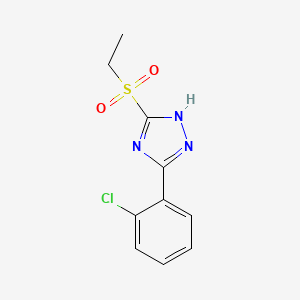
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)
phosphane}](/img/structure/B14176014.png)

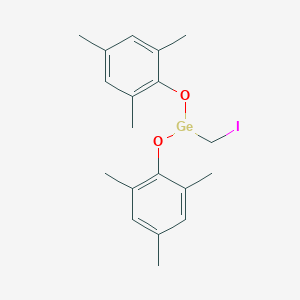

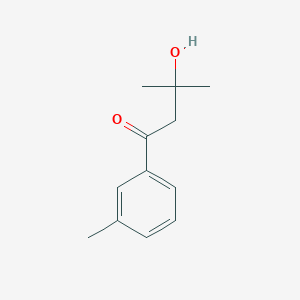
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)

